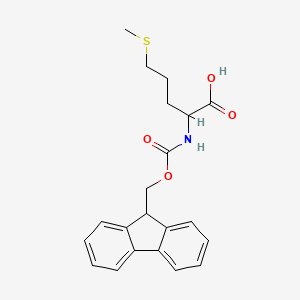

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino moiety and a methylthio (-SMe) substituent at the C5 position of the pentanoic acid backbone. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions.

Properties

Molecular Formula |

C21H23NO4S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24) |

InChI Key |

UHGACWRTDMBMEV-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Fmoc group can be removed by treatment with a base like piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Piperidine

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Deprotected amino acid

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: The Fmoc group is used to protect the amino group during peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Drug Development: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those that target specific enzymes or receptors.

Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into peptides and proteins.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methylsulfanyl)pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling of amino acids. The protecting group can be selectively removed by treatment with a base like piperidine, allowing for further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Structural and Functional Insights

Substituent-Driven Reactivity: The methylthio group in the target compound contrasts with the tert-butoxy oxo group in ’s analog. While the former may participate in oxidation reactions (e.g., forming sulfoxides), the latter offers hydrolytic stability and enhanced steric bulk .

Physicochemical Properties: The Boc-protected amino analog () has a molecular weight of 468.54 g/mol, suggesting moderate solubility in organic solvents. The methylthio group in the target compound likely increases lipophilicity (clogP ~2–3 estimated), though precise data are lacking. Diphenyl(p-tolyl)methyl-substituted analogs () exhibit high molecular weights (~610.74 g/mol), which may limit membrane permeability in biological systems .

Synthetic Utility :

- Compounds with tert-butyl groups () are advantageous in SPPS due to their resistance to acidic conditions, enabling orthogonal deprotection strategies .

- The target compound’s methylthio group could serve as a handle for post-synthetic modifications (e.g., alkylation, oxidation) to introduce sulfone or sulfoxide functionalities .

Safety and Handling: Analogs such as those in and carry H302/H315/H319 hazard classifications, indicating toxicity upon ingestion, skin contact, or eye exposure. Similar precautions are presumed for the target compound . Limited ecological or toxicological data are available for most analogs, underscoring the need for rigorous handling protocols (e.g., PPE, ventilation) .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. The fluorene moiety, which is integral to its structure, is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from recent studies and case reports.

Chemical Structure

The compound features a unique structure characterized by:

- Fluorenyl Group : Provides a hydrophobic character and influences biological interactions.

- Methoxycarbonyl Group : Enhances solubility and stability.

- Methylthio Group : Potentially increases reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the fluorene nucleus exhibit diverse biological activities, including:

- Antimicrobial Activity : Various derivatives have shown effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Fluorenone derivatives have been identified as potential topoisomerase inhibitors, which are crucial in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study synthesized several fluorene derivatives, including those similar to this compound). These compounds exhibited notable antimicrobial activity against both planktonic and biofilm states of bacteria, highlighting the importance of structural modifications in enhancing efficacy .

- Anticancer Activity : Another investigation focused on the antiproliferative properties of fluorenone derivatives. The introduction of specific side chains significantly improved their activity against cancer cell lines, indicating that similar modifications could enhance the biological profile of this compound) .

- Inhibition of Mycobacterium tuberculosis : Research demonstrated that certain derivatives effectively inhibited the InhA enzyme, crucial for fatty acid synthesis in Mycobacterium tuberculosis. This suggests that compounds with a similar backbone may offer therapeutic potential against resistant strains .

Research Findings

Recent studies have delved into the mechanisms underlying the biological activities of fluorene-based compounds:

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

- Cytotoxic Mechanisms : Anticancer properties are often linked to the induction of apoptosis in cancer cells through various signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.